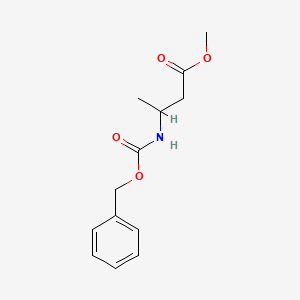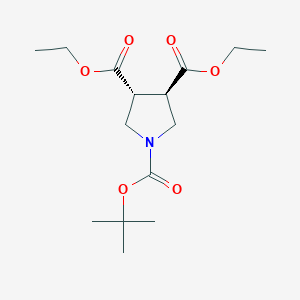
2-(2-Fluorophenyl)-1,3-dioxolane
Vue d'ensemble
Description
2-(2-Fluorophenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 168.05865769 g/mol and the complexity rating of the compound is 146. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhalation Anesthetics
Fluorinated 1,3-dioxolane derivatives, including those with a 2-(2-fluorophenyl) structure, have been explored as potential inhalation anesthetics. Studies have shown that some derivatives, like 2-trifluoromethyl-1,3-dioxolane, exhibit good anesthesia properties without significant side effects, though they may be flammable at clinical concentrations (Bagnall et al., 1977).
Chemical Synthesis and Reactions
The compound has been studied for its reactivity and utility in chemical synthesis. For example, regioselective lithiations of derivatives like 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane have been explored, demonstrating specific chemical transformations valuable in synthetic chemistry (Porcs-Makkay & Simig, 2009).
Fungicides and Herbicides
Novel dioxolane ring compounds, including derivatives with a 2-(2-fluorophenyl) structure, have been synthesized and shown to possess significant fungicidal and herbicidal activities. These compounds demonstrate potential for managing phytopathogen diseases as ergosterol biosynthesis inhibitors, with applications in agriculture (Min et al., 2022).
Material Science
In material science, fluorinated 1,3-dioxolane derivatives have been utilized in the development of materials for lithium batteries. Direct fluorination techniques have been applied to 1,3-dioxolan-2-one, yielding fluorinated derivatives like 4-fluoro-1,3-dioxolan-2-one, which are promising additives for lithium-ion batteries (Kobayashi et al., 2003).
Spectroscopic Applications
Compounds like 2-fluoro-4,4,5,5-tetramethyl-1,3-dioxolane have been shown to be useful for determining rate constants of contact and solvent-separated ion pair formations, indicating their utility in spectroscopic analysis and physical chemistry studies (Ōki et al., 1998).
Polymer Chemistry
Fluorinated 1,3-dioxolane derivatives have been employed in the synthesis and characterization of polymers. For instance, studies on the thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] provide insights into the stability and degradation patterns of such polymers, which can be important for various industrial applications (Coskun et al., 1998).
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGKZMWCALAHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6316603.png)
![2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6316614.png)
![Benzo[d]isoxazole-3,7-diol, 95%](/img/structure/B6316626.png)
![Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B6316630.png)

![2,6-Bis-[1-(4-tert-butyl-2,6-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6316643.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]malonic acid dimethyl ester](/img/structure/B6316645.png)


![2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine](/img/structure/B6316668.png)



